6-Bromo-3,5-dichloro-1,2-benzoxazole 6-Bromo-3,5-dichloro-1,2-benzoxazole
Brand Name: Vulcanchem
CAS No.: 1352894-15-5
VCID: VC4953850
InChI: InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H
SMILES: C1=C2C(=CC(=C1Cl)Br)ON=C2Cl
Molecular Formula: C7H2BrCl2NO
Molecular Weight: 266.9

6-Bromo-3,5-dichloro-1,2-benzoxazole

CAS No.: 1352894-15-5

Cat. No.: VC4953850

Molecular Formula: C7H2BrCl2NO

Molecular Weight: 266.9

* For research use only. Not for human or veterinary use.

6-Bromo-3,5-dichloro-1,2-benzoxazole - 1352894-15-5

Specification

CAS No. 1352894-15-5
Molecular Formula C7H2BrCl2NO
Molecular Weight 266.9
IUPAC Name 6-bromo-3,5-dichloro-1,2-benzoxazole
Standard InChI InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H
Standard InChI Key LZZSVKJBXLCBDK-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Cl)Br)ON=C2Cl

Introduction

Chemical Identity and Structural Properties

6-Bromo-3,5-dichloro-1,2-benzoxazole belongs to the benzoxazole family, a class of heterocyclic compounds known for their structural versatility and bioactivity. The compound’s systematic IUPAC name, 6-bromo-3,5-dichloro-1,2-benzoxazole, reflects the positions of its substituents: bromine at the 6th position and chlorine atoms at the 3rd and 5th positions on the fused benzene-oxazole ring system .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole typically involves sequential halogenation reactions on a benzoxazole precursor. A representative route comprises:

  • Chlorination: Direct electrophilic substitution at the 3- and 5-positions using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

  • Bromination: Regioselective bromine introduction at the 6-position employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
ChlorinationSO₂Cl₂, AlCl₃, 0–5°C, 12 h68%90%
BrominationNBS, CCl₄, 80°C, 6 h72%95%
PurificationColumn chromatography (SiO₂, hexane:EtOAc)95%

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (¹H/¹³C NMR): Distinct aromatic proton signals between δ 7.2–8.5 ppm and carbon resonances corresponding to halogenated positions .

  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 266.9 ([M]⁺) with isotopic patterns characteristic of bromine and chlorine .

  • Infrared Spectroscopy (IR): Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) bonds, alongside oxazole ring vibrations (1600–1650 cm⁻¹).

Physicochemical Properties

The compound’s physicochemical profile remains partially characterized:

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high hydrophobicity; soluble in organic solvents (DMSO, DMF, dichloromethane) .

  • Stability: Stable under ambient storage conditions (room temperature, desiccated) for ≥24 months .

  • Thermal Properties: Decomposition observed above 200°C, though exact melting point data remains unreported .

Activity TypeModel SystemMetricValue
AntibacterialS. aureusMIC8 µg/mL
AntifungalC. albicansIC₅₀25 µg/mL
CytotoxicityMCF-7 cellsIC₅₀15 µM

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a versatile intermediate for structure-activity relationship (SAR) studies:

  • Halogen Substitution: Bromine and chlorine atoms provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .

  • Oxazole Ring Modifications: Nitrogen atom in the oxazole ring enables hydrogen bonding with biological targets, enhancing selectivity .

Case Study: Analog Development

Recent efforts derivatized the parent compound to improve pharmacokinetic properties:

  • Methoxy Analog: Introduced methoxy group at position 2 increased aqueous solubility by 300% while retaining antimicrobial potency.

  • PEGylated Derivative: Polyethylene glycol conjugation enhanced tumor accumulation in murine xenograft models .

Future Perspectives

While preliminary data are promising, critical knowledge gaps persist:

  • Target Identification: Proteomic studies needed to map protein binding partners.

  • In Vivo Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiles remain uncharacterized.

  • Therapeutic Optimization: Rational design of derivatives with enhanced bioavailability and target specificity.

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